molecular formula C10H11Cl2FO2 B14017649 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol

Cat. No.: B14017649
M. Wt: 253.09 g/mol
InChI Key: CGAINVGUWZAMFT-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol is a chemical compound with the molecular formula C10H11Cl2FO2 and a molecular weight of 253.09 g/mol . It is characterized by the presence of two chlorine atoms, an ethoxy group, and a fluorine atom attached to a phenyl ring, along with an ethanol moiety. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with chloroform in the presence of a base, such as sodium hydroxide, to form the corresponding dichloromethyl intermediate. This intermediate is then reduced to the desired ethanol compound using a reducing agent like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic hydrogenation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11Cl2FO2

Molecular Weight

253.09 g/mol

IUPAC Name

2,2-dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol

InChI

InChI=1S/C10H11Cl2FO2/c1-2-15-8-5-6(3-4-7(8)13)9(14)10(11)12/h3-5,9-10,14H,2H2,1H3

InChI Key

CGAINVGUWZAMFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(Cl)Cl)O)F

Origin of Product

United States

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